N-(quinolin-5-yl)acetamide
Overview
Description
N-(quinolin-5-yl)acetamide derivatives are a class of compounds that have been synthesized and studied for various biological activities. These compounds are characterized by the presence of a quinoline moiety linked to an acetamide group. The therapeutic potential of these derivatives has been explored in different contexts, such as antiviral, antiapoptotic, and antiproliferative activities .
Synthesis Analysis
The synthesis of N-(quinolin-5-yl)acetamide derivatives involves various chemical reactions, often employing multi-component reactions that allow for the efficient assembly of the desired molecular structures. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized using a Passerini three-component reaction involving an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids . Additionally, derivatives with positive inotropic activity were synthesized, indicating the versatility of the synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of N-(quinolin-5-yl)acetamide derivatives can vary significantly, with different substituents on the quinoline and acetamide moieties influencing the overall shape and electronic properties of the molecules. For example, the stretched amide N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide has a tweezer-like geometry, which is reflected in its ability to form channel-like structures through self-assembly .
Chemical Reactions Analysis
N-(quinolin-5-yl)acetamide derivatives can participate in various chemical reactions, including cyclization processes that lead to the formation of novel heterocyclic structures. For instance, tricyclic compounds, which are conformationally locked analogs of quinolin-6-yloxyacetamide fungicides, were synthesized by cyclization of their acetal or O,S-acetal function to quinoline positions 5 or 7 . Furthermore, the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide led to the formation of furo[3,2-c]quinolin-4(5H)-one, showcasing the reactivity of these compounds under transition metal catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(quinolin-5-yl)acetamide derivatives are influenced by their molecular structures. These properties are crucial for their biological activities and interactions with biological targets. For example, the antiproliferative activity of certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives was evaluated against various human cancer cell lines, with some compounds showing high specificity and potency . The structural features of these compounds, such as the presence of a quinolin-2(1H)-one moiety, are likely to contribute to their observed biological effects.
Scientific Research Applications
Scientific Field
- Cell Viability Assays: The cytotoxic effects of these compounds are tested on cancer cell lines using assays like MTT or WST-1. Results Summary: Some derivatives have shown significant cytotoxicity against specific cancer cell lines, with IC50 values in the micromolar range, indicating their potential as anticancer agents .
Antioxidant Properties
Scientific Field
- Cell-based Assays: Cellular antioxidant activity is assessed through various biomarkers of oxidative stress. Results Summary: Quinoline derivatives, including N-(quinolin-5-yl)acetamide, have demonstrated effective radical scavenging activities in both in vitro and cell-based assays .
Anti-inflammatory Activity
Scientific Field
- Animal Models: Anti-inflammatory effects are further tested in animal models of inflammation. Results Summary: Certain N-(quinolin-5-yl)acetamide derivatives have shown promising results in reducing inflammatory markers and symptoms in preclinical models .
Antimalarial Activity
Scientific Field
- In Vivo Efficacy: The most promising compounds are then tested in animal models of malaria. Results Summary: Some derivatives have exhibited potent activity against various Plasmodium strains, with potential for development into new antimalarial drugs .
Anti-SARS-CoV-2 Activity
Scientific Field
- Binding Affinity Studies: Computational studies assess the binding affinity of these derivatives to viral proteins. Results Summary: Some derivatives have shown inhibitory effects on SARS-CoV-2 replication, suggesting their potential use in treating COVID-19 .
Antituberculosis Activity
Scientific Field
- Drug Synergy Studies: The interaction with existing antituberculosis drugs is evaluated for potential synergistic effects. Results Summary: Certain derivatives have shown activity against drug-resistant strains of M. tuberculosis, offering hope for new therapeutic options .
Antimicrobial Activity
Scientific Field
- Mechanism of Action Studies: Investigations into how these compounds disrupt microbial cell processes. Results Summary: Some N-(quinolin-5-yl)acetamide derivatives have shown effectiveness against a range of pathogenic bacteria and fungi, indicating their potential as antimicrobial agents .
Anticonvulsant Effects
Scientific Field
- Animal Seizure Models: The compounds’ efficacy is tested in rodent models of epilepsy. Results Summary: Certain derivatives have demonstrated the ability to reduce seizure frequency and severity in preclinical models .
Cardiovascular Applications
Scientific Field
- Cardioprotective Assays: The potential to protect cardiac tissue from ischemic damage is evaluated. Results Summary: Some N-(quinolin-5-yl)acetamide derivatives have shown promising results in improving cardiovascular function and providing cardioprotection in experimental settings .
Antiplasmodial Activity
Scientific Field
- In Vivo Efficacy Studies: The compounds are tested in animal models of malaria. Results Summary: N-(quinolin-5-yl)acetamide derivatives have exhibited inhibitory effects on Plasmodium growth, suggesting their potential as antimalarial agents .
Antibacterial Properties
Scientific Field
- Synergy with Antibiotics: The interaction with existing antibiotics is evaluated for enhanced efficacy. Results Summary: Some derivatives have been effective against multi-drug resistant bacterial strains, offering potential for new antibiotic development .
Antiviral Activity Against Other Viruses
Scientific Field
- Mechanism of Action Analysis: Studies to understand how these compounds interfere with viral replication. Results Summary: Research indicates that certain N-(quinolin-5-yl)acetamide derivatives can inhibit the replication of various viruses, highlighting their potential as broad-spectrum antiviral agents .
Neuroprotective Effects
Scientific Field
- In Vivo Neurodegeneration Models: Utilizing animal models to study the protective effects against neurodegenerative diseases. Results Summary: Some derivatives have shown potential in protecting neurons from apoptosis and degeneration, which could be beneficial for treating conditions like Alzheimer’s and Parkinson’s disease .
Antifungal Activity
Scientific Field
- Synergy with Antifungal Drugs: Evaluating the combined effect with existing antifungal medications. Results Summary: N-(quinolin-5-yl)acetamide derivatives have exhibited inhibitory activity against resistant fungal strains, suggesting their use in combination therapies .
Analgesic Properties
Scientific Field
- Molecular Target Identification: Identifying and validating molecular targets involved in pain signaling. Results Summary: Certain derivatives have demonstrated significant analgesic effects, indicating their potential as pain relievers .
Anti-diabetic Activity
Scientific Field
- Animal Diabetes Models: Testing the compounds in animal models to assess their impact on blood glucose levels. Results Summary: Some N-(quinolin-5-yl)acetamide derivatives have shown promising results in lowering blood glucose levels and improving insulin sensitivity .
Antipsychotic Effects
Scientific Field
- Receptor Binding Studies: Investigating the binding affinity to neurotransmitter receptors implicated in psychosis. Results Summary: Research has indicated that certain derivatives can modulate neurotransmitter systems, offering potential benefits as antipsychotic agents .
Chemopreventive Properties
Scientific Field
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been used extensively in the treatment of various diseases, and many new therapeutic agents have been developed using the quinoline nucleus . Therefore, the future research directions may include the development of new quinoline derivatives with improved therapeutic effects and lesser side effects .
properties
IUPAC Name |
N-quinolin-5-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12-10/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDASSXQWMYQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195238 | |
Record name | 5-Acetylaminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-5-yl)acetamide | |
CAS RN |
42464-80-2 | |
Record name | 5-Acetylaminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042464802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetylaminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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